molecular formula C16H11ClFN3OS2 B11185464 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B11185464
M. Wt: 379.9 g/mol
InChI Key: TVGCWYJQCISSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-FLUOROBENZAMIDE typically involves multiple steps:

    Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol is performed.

    Hydrazination: The ester is then converted to hydrazide.

    Salt Formation and Cyclization: The hydrazide undergoes salt formation and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Sulfonyl Chloride Formation: The thiol is converted to sulfonyl chloride.

    Nucleophilic Attack: The sulfonyl chloride undergoes nucleophilic attack by amines to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .

Mechanism of Action

The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H11ClFN3OS2

Molecular Weight

379.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C16H11ClFN3OS2/c17-12-7-3-1-5-10(12)9-23-16-21-20-15(24-16)19-14(22)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,22)

InChI Key

TVGCWYJQCISSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.